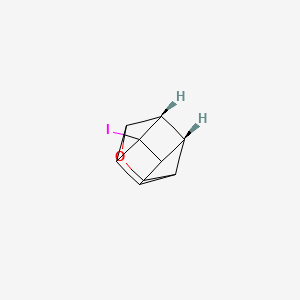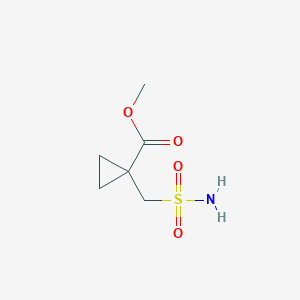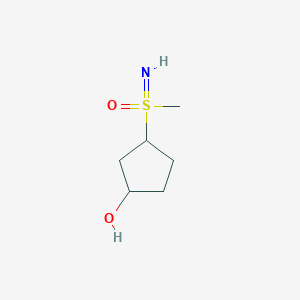
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methanol in Biomembrane Studies
Methanol is commonly used as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. It significantly impacts lipid dynamics by increasing the mixing of isotopically distinct phosphocholine large unilamellar vesicle populations. This highlights the influence of methanol, and solvents in general, on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings suggest careful consideration of methanol as a carrier solvent in biomembrane and proteolipid studies due to its potential to misconstrue lipid scrambling actions (Nguyen et al., 2019).
Methanol in Organic Synthesis
Methanol plays a role in organic synthesis, as demonstrated by the preparation of certain compounds through a process involving methanol. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared from commercially available materials in a process highlighting methanol's utility in synthesizing biomimetic chelating ligands. This underscores methanol's versatility and importance in the preparation and development of novel organic compounds with potential applications in various fields (Gaynor et al., 2023).
Methanol in Catalysis
Research on catalysts based on tris(triazolyl)methanol-Cu(I) structures has shown that methanol-derived ligands can form stable complexes catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. These findings are crucial for synthetic chemistry, as they offer insights into designing highly active and recyclable catalysts for CuAAC reactions, highlighting methanol's role in enhancing catalytic performances (Ozcubukcu et al., 2009; Ozkal et al., 2012).
Methanol in Environmental Monitoring
The development of a methanol gas sensing technology based on Y2O3 multishelled hollow structures demonstrates methanol's significance in environmental monitoring and healthcare. This sensor's ultrasensitive detection limit for methanol could have profound implications for ensuring safety in various settings, underscoring the need for reliable and highly sensitive detection methods for harmful substances like methanol (Zheng et al., 2019).
Propriétés
IUPAC Name |
(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEAMJAOAPKJJC-AHBSTAGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C2C5C4(C3C5O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@H]3[C@H]4C(O1)C5C2C3C45I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
![4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2798786.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-4-carboxamide](/img/structure/B2798799.png)
![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)
